molecular formula C7H5Br2NO B372492 4-Amino-3,5-dibromobenzaldehyde CAS No. 42460-62-8

4-Amino-3,5-dibromobenzaldehyde

Cat. No.: B372492
CAS No.: 42460-62-8
M. Wt: 278.93g/mol
InChI Key: QHFGYJWGASPRHW-UHFFFAOYSA-N
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Description

4-Amino-3,5-dibromobenzaldehyde is an organic compound with the molecular formula C₇H₅Br₂NO. It is characterized by a benzene ring substituted with two bromine atoms, an amino group, and an aldehyde group. This compound is commonly used in organic synthesis and medicinal chemistry as a building block for the preparation of various pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Amino-3,5-dibromobenzaldehyde involves the reduction of ortho-nitrobenzaldehyde using iron powder and glacial acetic acid, followed by bromination with bromine. The reaction conditions typically include refluxing the mixture for 40-60 minutes, cooling, and then adding bromine to achieve bromination .

Another method involves the use of metal catalysts such as 5% palladium-charcoal and skeletal nickel for hydrogenation reduction, followed by oxidation-reduction using hydrogen peroxide and bromination with hydrobromic acid. This method is advantageous for industrial production due to its higher yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-dibromobenzaldehyde undergoes various types of chemical reactions, including:

    Condensations: The compound can participate in condensation reactions to form imines and other derivatives.

    Nucleophilic Substitutions: The presence of bromine atoms makes it susceptible to nucleophilic substitution reactions.

    Oxidations: The aldehyde group can be oxidized to form carboxylic acids.

Common Reagents and Conditions

Major Products Formed

    Condensation Products: Imines and Schiff bases.

    Substitution Products: Substituted benzaldehydes.

    Oxidation Products: Carboxylic acids.

Scientific Research Applications

4-Amino-3,5-dibromobenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dibromobenzaldehyde involves its reactivity with various molecular targets. For instance, it can form Schiff bases with amines, which can then undergo further reactions to yield biologically active compounds. The presence of bromine atoms enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3,5-dibromobenzaldehyde is unique due to the presence of both amino and aldehyde groups, which allows it to participate in a wide range of chemical reactions. Its dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

4-amino-3,5-dibromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFGYJWGASPRHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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